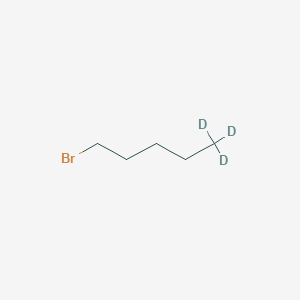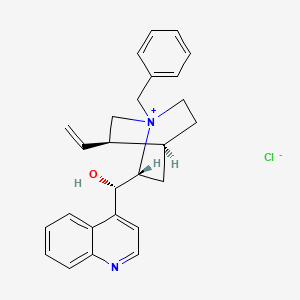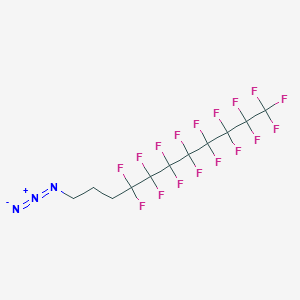
6-Bromo-2H-1,3-benzodioxol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2H-1,3-benzodioxol-5-amine is a chemical compound that is part of a broader class of compounds known for their aromatic amine derivatives and potential biological activities. The compound's structure includes a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a 1,3-dioxole ring, and an amine group attached to the benzene ring, which is further substituted with a bromine atom .
Synthesis Analysis
The synthesis of compounds related to this compound often involves the protection of the amino group to prevent unwanted side reactions. For instance, the synthesis of benzylic brominated products from primary aromatic amine derivatives can be achieved by protecting the amino group as a succinimide moiety and using molecular bromine . Similarly, the synthesis of related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including nucleophilic substitution and bromination . These methods highlight the importance of protecting groups and controlled reactivity in the synthesis of brominated aromatic amines.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be confirmed through various spectral techniques and, in some cases, single crystal X-ray diffraction analysis. For example, the crystal structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was determined, revealing intermolecular interactions responsible for the stability of the crystal structure . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the potential implications for reactivity and biological activity.
Chemical Reactions Analysis
The reactivity of brominated aromatic amines can vary depending on the substituents and reaction conditions. For instance, 6-Bromo-2-methyl-3,1-benzoxazin-4-one exhibits chemoselectivity towards amines, Schiff bases, and azines, undergoing cleavage and nucleophilic attack reactions . Additionally, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under catalysis demonstrates the potential for brominated aromatic amines to participate in the formation of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. For example, the presence of bromine can affect the compound's density, as seen in the crystal structure analysis of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, which has a calculated density of 1.677 g/cm3 . The hydrogen bonding patterns observed in crystal structures can also provide insights into the solubility and stability of these compounds .
科学的研究の応用
Chemical Synthesis and Functionalization
6-Bromo-2H-1,3-benzodioxol-5-amine serves as a precursor or intermediate in various chemical syntheses. For instance, it is used in the synthesis and functionalization of complex chemical structures such as pyrimidotriazines and benzoxazoles. These compounds have diverse applications, ranging from medicinal chemistry to material science. In a study, this compound-related compounds were synthesized and their structures and spectral properties were analyzed, highlighting their potential in creating new chemical entities (Jakubkienė et al., 2012).
Antibacterial Activity
Compounds derived from 1,3-Benzodioxol-5-amine, a chemical related to this compound, have been synthesized and studied for their antibacterial properties. Although these derivatives showed moderate inhibitory effects compared to standard antibiotics, they represent a valuable area of research in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Novel Drug Design
The structural characteristics of this compound make it an interesting candidate for novel drug design. Its incorporation into larger molecular frameworks can lead to compounds with unique biological activities. Research in this area explores the synthesis of new derivatives and their potential applications in pharmacology. For instance, the reaction of related bromoamine compounds with other chemicals has been investigated to create novel structures with potential therapeutic uses (Simov & Davidkov, 1981).
作用機序
Target of Action
It’s used as a reactant in the preparation of benzoxazoles , suggesting it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s known to be used in the synthesis of benzoxazoles , implying it may undergo transformations or interactions with other molecules to exert its effects.
Biochemical Pathways
Its role in the synthesis of benzoxazoles suggests it may influence pathways involving these compounds .
Result of Action
As a reactant in the preparation of benzoxazoles , it may contribute to the properties and effects of these compounds.
将来の方向性
The compound has been recognized as a potential therapeutic target for diabetes and cancer . It has been used in the synthesis of benzoxazoles and indoles, which have shown anticancer activity . These findings suggest potential future directions for the use of 6-Bromo-2H-1,3-benzodioxol-5-amine in drug development.
生化学分析
Biochemical Properties
6-Bromo-2H-1,3-benzodioxol-5-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various chemical transformations. For instance, it is used as a reactant in the preparation of benzoxazoles, which are important in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds with target molecules, leading to the desired chemical modifications.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, thereby altering cellular functions. For example, it may inhibit or activate certain signaling pathways, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound may bind to the active sites of enzymes, preventing their normal function, or it may enhance the activity of certain proteins by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications .
特性
IUPAC Name |
6-bromo-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWWMUJPLZBMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

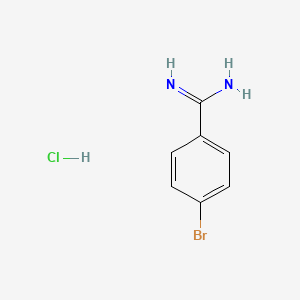

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)

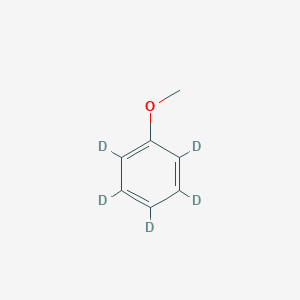
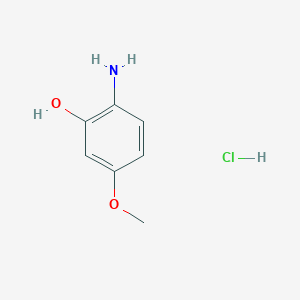

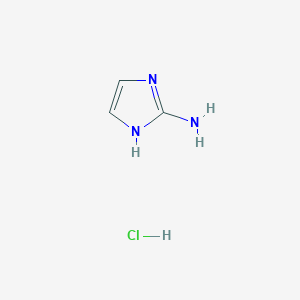
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)


